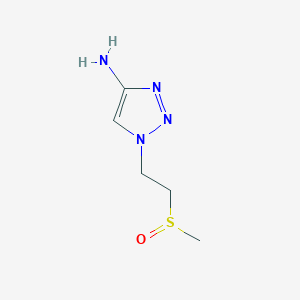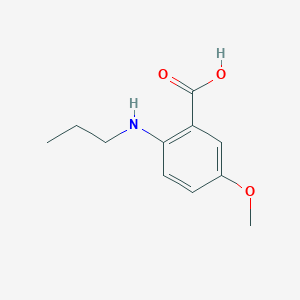![molecular formula C8H12O3 B13158161 Methyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13158161.png)
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C₈H₁₂O₃ It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of a suitable cyclohexanone derivative with an epoxide. One common method includes the use of methyl chloroformate as a reagent, which reacts with the cyclohexanone derivative under basic conditions to form the desired spirocyclic ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Methyl 1-oxaspiro[2.4]heptane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
- Methyl 2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Methyl 2-isobutyl-4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Comparison: Methyl 1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-10-7(9)6-8(11-6)4-2-3-5-8/h6H,2-5H2,1H3 |
Clave InChI |
GJMSFJFIRGFSCE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C2(O1)CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


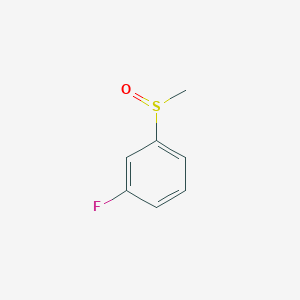
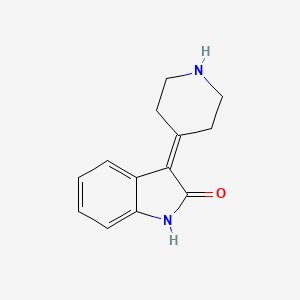
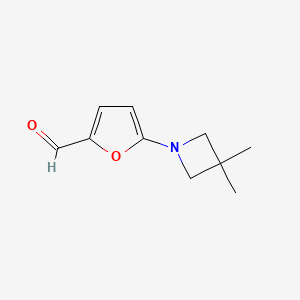
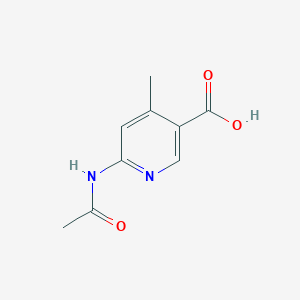
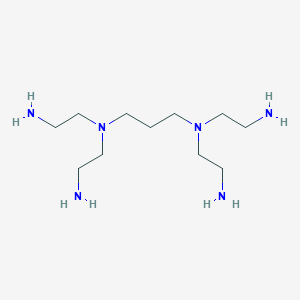
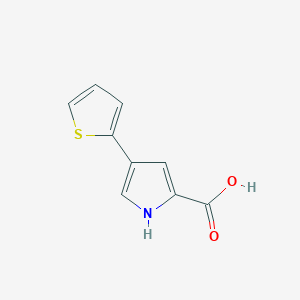
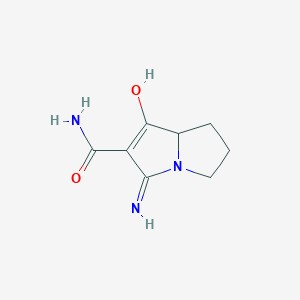
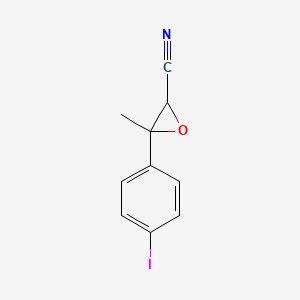
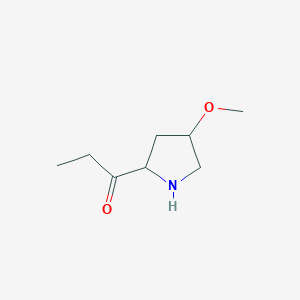
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
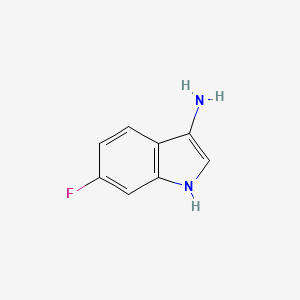
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)
